

Application Notes: TCO-PEG12-TFP Ester for Live Cell Imaging

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Compound of Interest

Compound Name: TCO-PEG12-TFP ester

Cat. No.: B15543507

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Introduction

TCO-PEG12-TFP ester is a heterobifunctional chemical linker designed for advanced bioconjugation applications, particularly in the realm of live cell imaging. This reagent leverages the power of bioorthogonal chemistry, specifically the rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.^{[1][2]} The molecule consists of three key components:

- TCO (trans-cyclooctene): A strained alkene that serves as the bioorthogonal reactive handle. It reacts with tetrazine-modified molecules with exceptionally fast kinetics, enabling efficient labeling even at low concentrations in complex biological media.^{[3][4]}
- PEG12 (12-unit polyethylene glycol): A hydrophilic spacer that enhances the water solubility of the reagent and the resulting conjugates.^[5] This PEG linker also minimizes steric hindrance and reduces the potential for non-specific binding and aggregation.^{[3][5]}
- TFP (2,3,5,6-tetrafluorophenyl) Ester: A highly efficient amine-reactive group. It forms stable covalent amide bonds with primary amines, such as the lysine residues found on proteins and antibodies. TFP esters exhibit greater stability in aqueous solutions compared to more

common N-hydroxysuccinimide (NHS) esters, leading to more reproducible and efficient conjugation reactions.[6][7]

This unique combination of features makes **TCO-PEG12-TFP ester** an ideal tool for a two-step "pretargeting" approach in live cell imaging. This strategy allows researchers to first label a biomolecule of interest (e.g., an antibody targeting a specific cell surface receptor) with the TCO group and then, after administration to live cells and clearance of unbound conjugate, introduce a small, tetrazine-functionalized imaging probe (e.g., a fluorescent dye) for rapid and specific visualization.[1][8]

Key Features and Advantages

- **Unprecedented Kinetics:** The TCO-tetrazine ligation is the fastest known bioorthogonal reaction, with second-order rate constants reaching up to $10^6 \text{ M}^{-1}\text{s}^{-1}$, allowing for rapid labeling in real-time.[3][4][9]
- **High Bioorthogonality:** The TCO and tetrazine groups are abiotic and do not react with other functional groups present in biological systems, ensuring extremely high specificity and minimizing background signal.[3]
- **Enhanced Stability and Efficiency:** The TFP ester provides superior stability against hydrolysis in aqueous buffers compared to NHS esters, resulting in more efficient and consistent labeling of proteins and other biomolecules.[6]
- **Improved Solubility and Pharmacokinetics:** The hydrophilic PEG12 spacer improves the solubility of the labeled biomolecule, prevents aggregation, and can enhance its pharmacokinetic properties in in vivo studies.[5]
- **Versatility:** This approach is applicable to a wide range of imaging modalities, including fluorescence microscopy, super-resolution microscopy, and in vivo imaging (PET, SPECT).[3][10] It can be used to study protein localization, trafficking, and protein-protein interactions.[11]

Data Presentation

Table 1: Physicochemical Properties of **TCO-PEG12-TFP Ester**

Property	Value	Reference
Molecular Formula	C₄₂H₆₇F₄NO₁₆	[12]
Molecular Weight	917.98 g/mol	[12]
Purity	>95%	[5][12]
Reactive Group 1	trans-cyclooctene (TCO)	[2]
Reactivity 1	Reacts with Tetrazine (Tz)	[2][3]
Reactive Group 2	Tetrafluorophenyl (TFP) Ester	[6]

| Reactivity 2 | Reacts with primary amines (-NH₂) | [\[6\]\[13\]](#) |

Table 2: Comparison of Amine-Reactive Esters

Feature	TFP Ester	NHS Ester	Reference
Stability in Aqueous Media	Higher stability against hydrolysis	More susceptible to hydrolysis	[6][7]
Optimal Reaction pH	> 7.5	7.0 - 7.2	[7]
Reproducibility	More reproducible labeling	Less reproducible due to hydrolysis	[6]

| Resulting Bond | Stable Amide Bond | Stable Amide Bond | [\[6\]](#) |

Table 3: Reaction Kinetics of TCO-Tetrazine Ligation

Reaction Pair	Second-Order Rate Constant (k ₂)	Conditions	Reference
TCO - Tetrazine	~2000 M ⁻¹ s ⁻¹	9:1 Methanol/Water	[2]

| Strained TCO - Tetrazine | > 10⁶ M⁻¹s⁻¹ | Aqueous Media | [\[4\]](#) |

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG12-TFP Ester to an Antibody

This protocol describes the labeling of an Immunoglobulin G (IgG) antibody with **TCO-PEG12-TFP ester**.

Materials Required:

- Antibody (e.g., IgG) at a concentration of 5-10 mg/mL.
- **TCO-PEG12-TFP ester**.
- Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.
- Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
- Purification System: Desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) suitable for separating the antibody conjugate from unreacted linker.
- Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

- **Antibody Preparation:** Prepare the antibody solution in the Reaction Buffer. Ensure the antibody is free of any amine-containing buffers (like Tris) by buffer exchange if necessary. The recommended concentration is 5-10 mg/mL to ensure efficient labeling.[\[13\]](#)
- **TCO-PEG12-TFP Ester Preparation:** Immediately before use, dissolve the **TCO-PEG12-TFP ester** in DMF or DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.[\[13\]](#)
- **Molar Ratio Calculation:** Determine the desired molar excess of the TCO linker to the antibody. A starting point is typically a 10- to 20-fold molar excess.

- Moles of Antibody = (Antibody mass in g) / (Antibody MW in g/mol) (MW of IgG ≈ 150,000 g/mol)
- Moles of Linker = Moles of Antibody × Molar Excess
- Volume of Linker to Add = (Moles of Linker × Linker MW) / (Linker Concentration)
- Conjugation Reaction: Add the calculated volume of the **TCO-PEG12-TFP ester** solution to the antibody solution while gently vortexing.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
- Purification: Remove the unreacted **TCO-PEG12-TFP ester** and reaction byproducts.
 - For rapid purification, use a desalting column equilibrated with PBS, pH 7.4, following the manufacturer's instructions.
 - For higher purity, use SEC.
- Characterization (Optional): Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
- Storage: Store the purified TCO-labeled antibody in a suitable storage buffer (e.g., PBS with 0.02% sodium azide and a protein stabilizer like BSA) at 4°C or aliquoted at -20°C. Note that TCO has a limited shelf life and can isomerize over time.[\[14\]](#)

Protocol 2: Pretargeted Live Cell Imaging

This protocol outlines the use of the TCO-labeled antibody for imaging a specific target on live cells.

Materials Required:

- TCO-labeled antibody (from Protocol 1).
- Live cells expressing the target of interest, cultured on imaging-suitable plates (e.g., glass-bottom dishes).

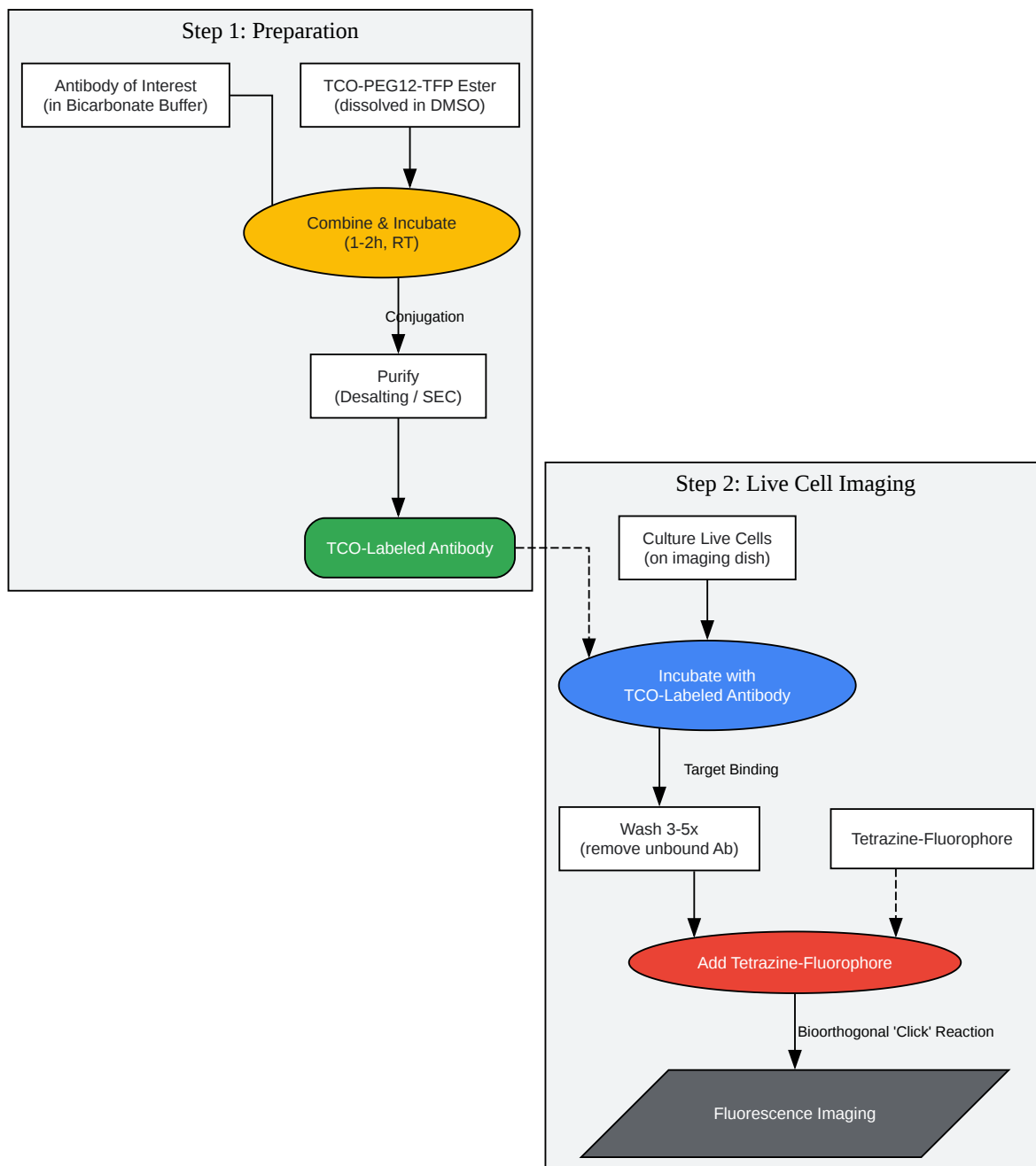
- Tetrazine-fluorophore conjugate (e.g., Tz-DyLight 650).
- Cell Culture Medium (phenol red-free medium is recommended for imaging).
- Wash Buffer: PBS or Hank's Balanced Salt Solution (HBSS).
- Blocking Buffer: PBS with 1-2% BSA to reduce non-specific binding.
- Fluorescence Microscope with appropriate filters and an incubation chamber (37°C, 5% CO₂).

Procedure:

- Cell Preparation: Culture cells to a suitable confluency (e.g., 60-80%) on glass-bottom imaging dishes.
- Primary Labeling (Pretargeting):
 - Dilute the TCO-labeled antibody to the desired final concentration (e.g., 1-10 µg/mL) in pre-warmed cell culture medium or blocking buffer.
 - Remove the existing medium from the cells and wash once with warm PBS.
 - Add the TCO-labeled antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator. This allows the antibody to bind to its target.
- Washing: Remove the antibody solution and wash the cells thoroughly 3-5 times with warm wash buffer to remove all unbound TCO-labeled antibody. This step is critical to minimize background fluorescence.
- Secondary Labeling (Click Reaction):
 - Dilute the tetrazine-fluorophore conjugate to its working concentration (typically 1-5 µM, but should be optimized) in pre-warmed, phenol red-free cell culture medium.
 - Add the tetrazine-fluorophore solution to the cells.

- **Imaging:** Immediately place the dish on the microscope stage within the pre-warmed environmental chamber. The click reaction is extremely fast, and signal development can often be observed within minutes.[3]
- **Data Acquisition:** Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore. Time-lapse imaging can be performed to monitor dynamic processes.

Visualizations



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Caption: Experimental workflow for pretargeted live cell imaging.

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